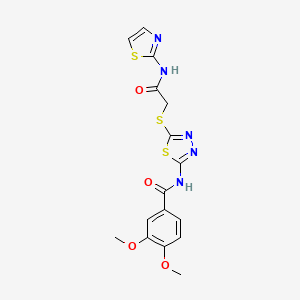

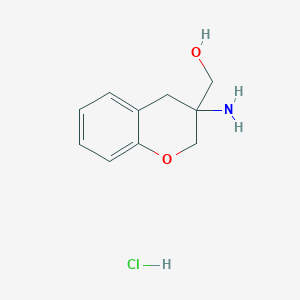

(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is a salt with a molecular weight of 210.66 . Another related compound is 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide with a molecular weight of 192.22 .

Synthesis Analysis

While specific synthesis methods for “(3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride” were not found, a related compound, 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, was synthesized via palladium-mediated cross-coupling reactions .

Molecular Structure Analysis

The InChI code for 3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile hydrochloride is 1S/C10H10N2O.ClH/c11-6-10 (12)5-8-3-1-2-4-9 (8)13-7-10;/h1-4H,5,7,12H2;1H . This provides a detailed description of the molecule’s structure.

科学的研究の応用

Methacarn Fixation in Histology

Methacarn (methanol-Carnoy) fixation is a modification of Carnoy's fluid where methanol replaces ethanol. This solution enhances the shrinkage temperature of collagen significantly, leading to improved preservation of tissue structures for histological examination. Methacarn-fixed tissues exhibit minimal shrinkage and show enhanced visibility of myofibrils, especially in endothelial and epithelial cells, compared to tissues fixed with traditional Carnoy's or Zenker's fluid. This indicates a role for methanol-based solutions in preserving helical proteins in myofibrils and collagen, although it may alter globular proteins and DNA conformations (Puchtler et al., 1970).

Antioxidant Potential of Chromone Derivatives

Chromones, including 1-benzopyran-4-ones, exhibit significant antioxidant properties, neutralizing active oxygen and halting free radical processes that can prevent or inhibit cell impairment leading to diseases. The antioxidant activity is associated with the compound's ability to scavenge radicals, important for preventing inflammation, diabetes, tumor growth, and cancer. This review highlights the role of the chromone structure, present in (3-amino-3,4-dihydro-2H-1-benzopyran-3-yl)methanol hydrochloride, in developing potential antioxidants for therapeutic applications (Yadav et al., 2014).

Nanomaterials Synthesis and Manipulation

The review on the chemical manipulation of nanomaterials using solvents, including methanol, discusses how the presence of low dielectric constant solvents with methanol can influence the hydrolysis of alkoxides, leading to the formation of mesoporous materials with high surface areas. This application of methanol in creating advanced materials with potential uses in catalysis, filtration, and as structural components in various nanotechnologies showcases the broader implications of methanol and related chemical structures in scientific research (Ranjit et al., 2006).

特性

IUPAC Name |

(3-amino-2,4-dihydrochromen-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-10(6-12)5-8-3-1-2-4-9(8)13-7-10;/h1-4,12H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSFNARROLHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-Methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/no-structure.png)

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)

![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)